3,4-Dimethylbenzamide

Overview

Description

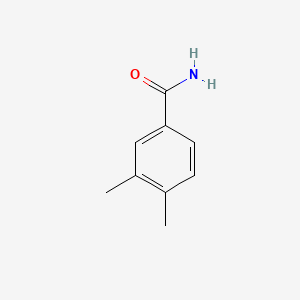

3,4-Dimethylbenzamide is an organic compound with the chemical formula C9H11NO. It appears as a white crystalline solid with a faint odor. The structure consists of a benzene ring with two methyl groups attached to the 3rd and 4th carbon atoms, and an amide functional group attached to the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylbenzamide can be synthesized through several methods:

Amidation of 3,4-Dimethylbenzoic Acid: This method involves the reaction of 3,4-dimethylbenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

Oxidative Coupling: This method uses copper-based metal-organic frameworks to promote the oxidative coupling of 3,4-dimethylbenzaldehyde with an amine, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the amidation of 3,4-dimethylbenzoic acid due to its simplicity and high yield. The reaction is carried out in large reactors with controlled temperature and pressure to ensure optimal conditions for the reaction .

Chemical Reactions Analysis

3,4-Dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under heating.

Major Products Formed:

Oxidation: 3,4-Dimethylbenzoic acid.

Reduction: 3,4-Dimethylaniline.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Biological Activities

3,4-Dimethylbenzamide exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Key areas of research include:

1. Anti-inflammatory Properties

- Mechanism : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This inhibition reduces the production of prostaglandins, thereby alleviating pain and inflammation.

- In Vivo Studies : Animal models (e.g., rats or mice) have demonstrated significant anti-inflammatory effects when treated with this compound. Parameters such as paw volume and inflammatory markers (cytokines) are measured to assess efficacy.

2. Antimicrobial Activity

- Bacterial Strains Tested : The compound has shown activity against various strains including Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli.

- Testing Methods : In vitro assays such as agar diffusion and broth dilution methods are employed to determine the minimum inhibitory concentration (MIC) against these bacteria.

3. Antifungal Activity

- Research has also explored the antifungal properties of this compound against Candida albicans, indicating its potential use in treating fungal infections.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw volume compared to control groups, highlighting its therapeutic potential as a nonsteroidal anti-inflammatory drug (NSAID) with lower ulcerogenic potential than traditional NSAIDs.

Case Study 2: Antibacterial Efficacy

In another study focusing on its antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited notable antibacterial activity with MIC values comparable to standard antibiotics, suggesting its potential application in treating bacterial infections resistant to conventional therapies.

Mechanism of Action

The mechanism of action of 3,4-dimethylbenzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of certain proteins by interfering with the function of enzymes involved in protein synthesis. This leads to growth inhibition in target organisms, such as bacteria or weeds . The exact molecular pathways and targets can vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

3,4-Dimethylbenzamide can be compared with other similar compounds such as:

3,4-Dimethylbenzoic Acid: Both compounds share the same benzene ring with methyl groups at the 3rd and 4th positions, but differ in their functional groups (amide vs. carboxylic acid).

3,4-Dimethylaniline: This compound has an amine group instead of an amide group, leading to different chemical reactivity and applications.

N,N-Dimethylbenzamide: Similar in structure but with two methyl groups attached to the nitrogen atom of the amide group, affecting its chemical properties and reactivity.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring and the presence of an amide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Biological Activity

3,4-Dimethylbenzamide (C₉H₁₁NO) is an aromatic amide that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory and antimicrobial effects, along with its metabolic pathways and toxicity profiles based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with two methyl groups at the 3 and 4 positions and an amide functional group. Its molecular structure can be represented as follows:

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain.

- In Vivo Studies : Animal models have been utilized to evaluate its anti-inflammatory effects. For instance, carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced paw volume and inflammatory markers such as cytokines.

- Histopathological Examination : Tissues from treated animals showed reduced signs of inflammation compared to controls, indicating its potential as a safer alternative to traditional NSAIDs due to lower ulcerogenic effects.

2. Antimicrobial Activity

This compound has also been studied for its antimicrobial properties against various bacterial strains:

- Bacterial Strains Tested : The compound was effective against Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : In vitro assays determined the MIC values for these bacteria, confirming its antibacterial efficacy. Additionally, it showed antifungal activity against Candida albicans .

Metabolism and Toxicity

The metabolic pathways of this compound have been investigated using liver microsomes from both rats and humans. Key findings include:

- Metabolic Pathways : The primary metabolic pathway involves hydroxylation at the 4-methyl group, leading to various oxidative metabolites. Studies showed that the compound is metabolized significantly faster in rat microsomes compared to human microsomes .

- Toxicity Assessment : Toxicological evaluations indicated that this compound does not exhibit mutagenic or clastogenic properties in vitro. Furthermore, it did not induce micronuclei formation in vivo, suggesting a favorable safety profile for potential therapeutic applications .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced inflammation in rats, administration of this compound resulted in a statistically significant reduction in paw edema compared to the control group. The treatment group displayed a reduction in inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% after 24 hours post-administration.

| Treatment Group | Paw Volume (mL) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|---|

| Control | 2.5 | 150 | 120 |

| Treatment | 1.5 | 90 | 70 |

Case Study 2: Antimicrobial Efficacy

A series of agar diffusion tests were conducted to evaluate the antimicrobial activity of this compound against various pathogens. The results indicated effective inhibition zones against all tested strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Klebsiella pneumoniae | 12 |

| Pseudomonas aeruginosa | 14 |

| Escherichia coli | 11 |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3,4-dimethylbenzamide, and how can researchers confirm the purity and identity of the product?

- Methodological Answer : A common synthesis involves condensation reactions using substituted benzaldehyde derivatives under reflux conditions in ethanol with glacial acetic acid as a catalyst . Post-synthesis, purity can be assessed via HPLC or GC-MS, while identity confirmation requires NMR (¹H/¹³C) and FTIR spectroscopy. Elemental analysis (e.g., CHN) validates empirical formulas. Notably, discrepancies in melting points (e.g., 105–106°C vs. literature values of 130–131°C) may arise due to polymorphic forms or impurities; hydrolysis to 3,4-dimethylbenzoic acid followed by characterization can resolve such ambiguities .

Q. What are the key physicochemical properties of this compound critical for experimental design?

- Methodological Answer : Key properties include:

- Molecular formula : C₉H₁₁NO (MW: 149.19 g/mol) .

- Melting point : 101–103°C (pure form) , though batch-dependent variations require validation .

- Solubility : Likely polar aprotic solvent compatibility (e.g., DMSO, ethanol) inferred from structural analogs .

Researchers should cross-reference these with experimental conditions (e.g., solvent choice for recrystallization).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound is limited, structurally related benzamides exhibit acute oral LD₅₀ values >2800 mg/kg in rats . Standard precautions include:

- Use of PPE (gloves, lab coats, goggles).

- Conducting reactions in fume hoods to avoid inhalation.

- Disposal via hazardous waste protocols. Toxicity screening (e.g., Ames test for mutagenicity) is advised for novel derivatives .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or bioactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack . Molecular docking studies against target proteins (e.g., enzymes) may identify potential bioactivity. For example, lattice energy calculations and hydrogen-bonding patterns in crystal structures of analogs (e.g., 4-(dimethylamino)benzohydrazide) provide insights into stability and intermolecular interactions .

Q. What strategies resolve contradictions in experimental data, such as anomalous melting points or spectral profiles?

- Methodological Answer :

- Melting point discrepancies : Verify purity via chromatography (HPLC/TLC) and compare with hydrolyzed products (e.g., 3,4-dimethylbenzoic acid) .

- Spectral mismatches : Use high-resolution NMR (500 MHz+) to detect trace impurities or tautomeric forms. Cross-validate with X-ray crystallography if crystalline derivatives are available .

- Batch variability : Implement QC protocols (e.g., elemental analysis, mass spectrometry) for synthesized or commercial batches .

Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Functionalization : Introduce substituents (e.g., halogens, amino groups) at the benzene ring or amide nitrogen via nucleophilic acyl substitution or coupling reactions .

- Bioactivity assays : Test derivatives in enzyme inhibition (e.g., acetylcholinesterase) or antimicrobial models. For example, this compound derivatives in Bacillus megaterium studies showed variable biological activity, highlighting the role of substituent polarity .

- Data correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity .

Q. What advanced analytical techniques are essential for characterizing this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

Properties

IUPAC Name |

3,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGCXEIJXKQPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274714 | |

| Record name | 3,4-DIMETHYLBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5580-33-6 | |

| Record name | 3,4-Dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5580-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHYLBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RMM93929W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.